molecular formula C14H11N5O2S B3004529 N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2097868-88-5

N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B3004529
CAS RN: 2097868-88-5
M. Wt: 313.34
InChI Key: QSPIAHVVZGZWAY-UHFFFAOYSA-N
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Description

The compound "N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their various biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with triazole cores and carboxamide groups have been synthesized and studied for their potential biological activities and physical properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine . Similarly, other triazole derivatives were synthesized using different starting materials and reaction conditions, such as the condensation of isocyanates with amines , or the reaction of amines with isothiocyanates followed by alkylation . These methods could potentially be adapted for the synthesis of "N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with specific unit cell parameters . These techniques provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of carboxamide, triazole, and other substituents allows for further chemical modifications and the formation of complexes . For instance, the sodium complex of a nitrogen-rich energetic compound based on a triazole core was synthesized and characterized . Such reactivity could be explored for "N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide" to develop new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, density, and enthalpy of formation, can be measured and calculated using various analytical techniques and computational methods . For example, the thermal stability of a nitrogen-rich energetic compound was assessed using differential scanning calorimetry . These properties are important for the practical application of the compounds in different fields, including pharmaceuticals and materials science.

properties

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c15-13(20)10-7-22-8-12(10)17-14(21)11-6-16-19(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPIAHVVZGZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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